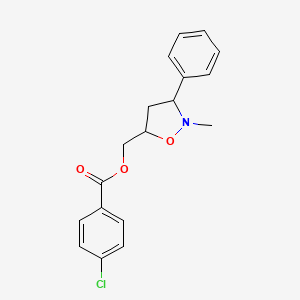
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate
説明
“(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular formula C18H18ClNO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a related compound, “(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol”, the InChI code is1S/C11H15NO2/c1-12-11(7-10(8-13)14-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 . This code represents the molecular structure of the compound.
科学的研究の応用
Synthesis and Chemical Properties
Isoxazolyl derivatives have been synthesized through various chemical reactions, demonstrating the versatility of isoxazole compounds in organic synthesis. For example, Rajanarendar et al. (2006) described the synthesis of isoxazolyl thioureas, which further underwent reactions to yield diverse compounds, including pyrazolones and oxadiazoles, showcasing the potential of these compounds as intermediates in the synthesis of a wide range of heterocyclic compounds. This highlights the chemical utility of isoxazole derivatives in constructing complex molecular architectures (Rajanarendar, Karunakar, & Ramu, 2006).
Photochemistry and Vibrational Spectra
Lopes et al. (2011) explored the photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, demonstrating the structural characterization and photoisomerization processes of isoxazole derivatives. This study provides insights into the physical chemistry of these compounds and their behavior under light irradiation, which could be relevant for applications requiring photochemical transformations (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).
Biological Activities
Investigations into the biological activities of isoxazole derivatives have shown promising results. For instance, Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties, which exhibited a synergistic effect when used in combination with the antitumor drug Temozolomide. This suggests potential applications of isoxazole derivatives in enhancing the efficacy of existing cancer therapies (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).
将来の方向性
特性
IUPAC Name |
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-20-17(13-5-3-2-4-6-13)11-16(23-20)12-22-18(21)14-7-9-15(19)10-8-14/h2-10,16-17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOTXUYQQSAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)COC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-fluorophenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B3127156.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3127165.png)
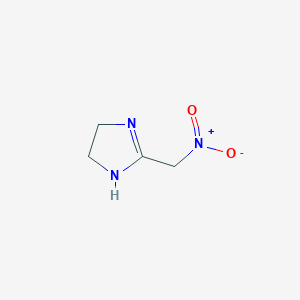
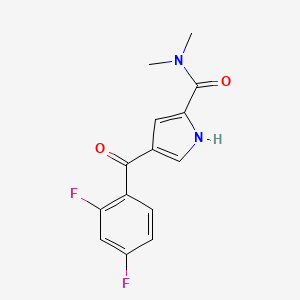
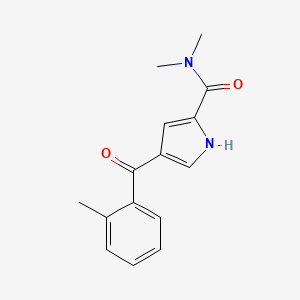
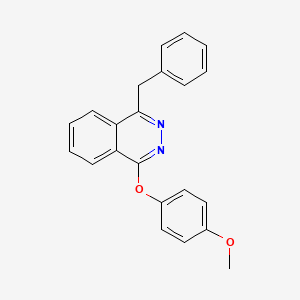
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127198.png)
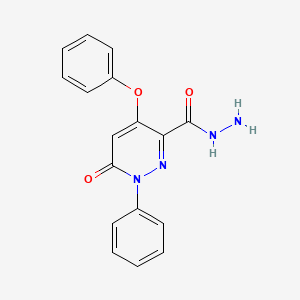
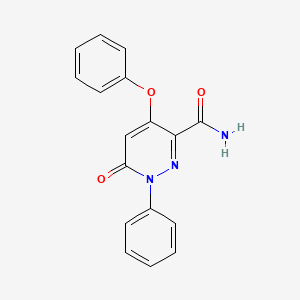
![N-(4-methoxyphenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3127215.png)
![4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B3127228.png)

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarbonitrile](/img/structure/B3127240.png)
![methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate](/img/structure/B3127249.png)